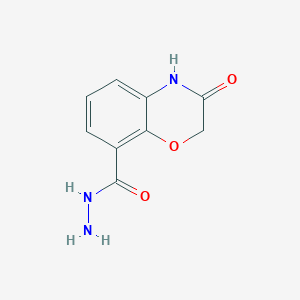
特比萘芬-d3(盐酸盐)
描述
Terbinafine-d3 (hydrochloride) is a deuterated form of Terbinafine hydrochloride, an allylamine antifungal agent. This compound is primarily used to treat fungal infections of the skin and nails, such as dermatophyte infections, by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .
科学研究应用
Terbinafine-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Terbinafine.
Biology: Employed in studies to understand the biological pathways and mechanisms of fungal infections.
Medicine: Investigated for its potential in treating various fungal infections and its efficacy compared to other antifungal agents.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
作用机制
Target of Action
Terbinafine-d3 (hydrochloride) primarily targets the squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
Terbinafine-d3 (hydrochloride) is an allylamine antifungal that inhibits squalene monooxygenase . This inhibition prevents the formation of ergosterol, a key component of the fungal cell membrane . As a result, there is an accumulation of squalene, which weakens the cell wall of fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Terbinafine-d3 (hydrochloride) is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, Terbinafine-d3 (hydrochloride) prevents the conversion of squalene to squalene-2,3 epoxide, a precursor of lanosterol, which in turn is a direct precursor of ergosterol . This leads to a deficiency of ergosterol, which is detrimental to the integrity of the fungal cell membrane . In addition to this action, Terbinafine-d3 (hydrochloride) also causes excessive intracellular accumulation of squalene, which is believed to exert a further toxic effect on susceptible fungal cells .
Pharmacokinetics
Terbinafine-d3 (hydrochloride) is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It distributes into tissues and has a long terminal elimination half-life . The clearance of a single 250mg oral dose of terbinafine is 76L/h or 1.11L/h/kg .
Result of Action
The primary result of Terbinafine-d3 (hydrochloride)'s action is the weakening of the fungal cell wall due to the accumulation of squalene and the deficiency of ergosterol . This leads to the death of the fungal cells . Terbinafine-d3 (hydrochloride) has a primary fungicidal action against many fungi .
Action Environment
The stability of pharmaceutical products like Terbinafine-d3 (hydrochloride) can be determined by assessing their quality with a variety of environmental factors such as relative humidity, light, and temperature . These factors can affect the quality of the drug during storage . Therefore, the action, efficacy, and stability of Terbinafine-d3 (hydrochloride) can be influenced by these environmental conditions .
生化分析
Cellular Effects
N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine, monohydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of immune responses and inflammation . This modulation can lead to changes in the expression of pro-inflammatory and anti-inflammatory cytokines, impacting cellular behavior and function.
Molecular Mechanism
The molecular mechanism of N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine, monohydrochloride involves its interaction with specific biomolecules. It may bind to receptors or enzymes, leading to inhibition or activation of their activity. For instance, it could influence DNA methylation, an epigenetic mechanism that regulates gene expression by adding methyl groups to DNA . This interaction can result in changes in gene expression patterns, affecting cellular functions and processes.
Metabolic Pathways
N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine, monohydrochloride is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic profile of cells and tissues, leading to changes in biochemical processes.
Subcellular Localization
N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine, monohydrochloride may have specific subcellular localization, which can influence its activity and function. It could be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Terbinafine-d3 (hydrochloride) involves the deuteration of Terbinafine hydrochloride. The process typically includes the following steps:
Dissolution of Catalyst: Sodium iodide or potassium iodide is dissolved in an organic solvent.
Addition of Reactants: 1-chloro-6,6-dimethyl-2-heptylene-4-alkyne and N-methyl-1-naphthalene methylamine hydrochloride are added sequentially.
Condensation Reaction: The mixture undergoes condensation at temperatures between 10-40°C.
Salification: The product is salified in an alcohol system with hydrogen chloride.
Recrystallization: The final product is obtained through recrystallization in an alcohol/water mixed solution.
Industrial Production Methods
The industrial production of Terbinafine-d3 (hydrochloride) follows similar steps but is optimized for large-scale production. The raw materials used are cost-effective and readily available, and the reaction time is minimized to enhance efficiency .
化学反应分析
Types of Reactions
Terbinafine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
相似化合物的比较
Similar Compounds
Naftifine: Another allylamine antifungal agent with a similar mechanism of action.
Butenafine: A benzylamine antifungal agent used to treat similar infections.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity.
Uniqueness
Terbinafine-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to other antifungal agents, it has a higher affinity for fungal squalene epoxidase, making it highly effective in treating dermatophyte infections .
属性
IUPAC Name |
(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)-N-(trideuteriomethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;/i4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-YOVIYTQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C#CC(C)(C)C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


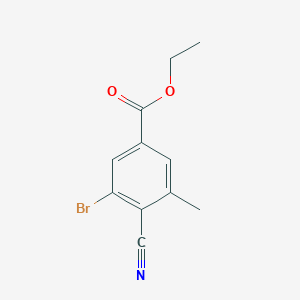
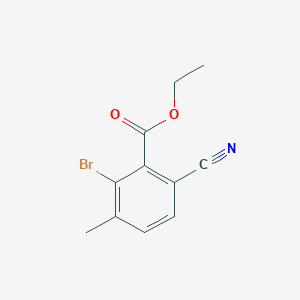

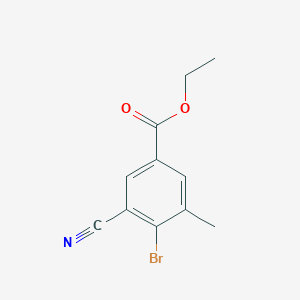

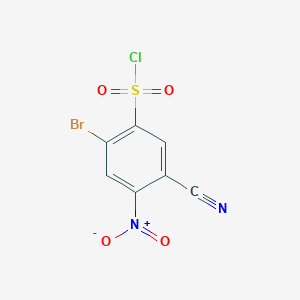
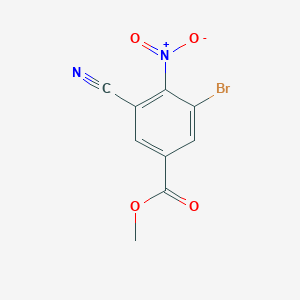

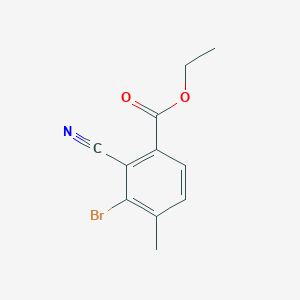

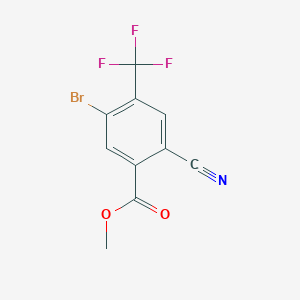
![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)
